6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one is a chemical compound with a complex structure that includes a pyridazinone core substituted with dimethoxyphenyl and methylphenyl groups
Preparation Methods
The synthesis of 6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents under specific conditions. The major products formed from these reactions depend on the reagents and conditions used
Scientific Research Applications
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]-2,3-dihydropyridazin-3-one can be compared with other similar compounds, such as:
- 6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol
- 4-[(3,4-Dimethoxyphenyl)methyl]thiomorpholine These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to differences in their chemical properties and applications .
Properties
IUPAC Name |
6-(3,4-dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-4-6-15(7-5-14)13-22-20(23)11-9-17(21-22)16-8-10-18(24-2)19(12-16)25-3/h4-12H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMYQVLTALEGNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.